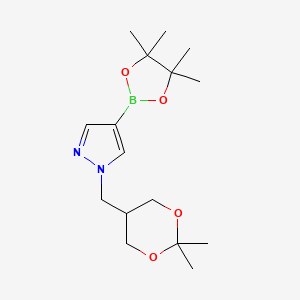
1-((2,2-Dimethyl-1,3-dioxan-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,2-Dimetil-1,3-dioxan-5-il)metil)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol es un compuesto orgánico complejo que presenta un anillo de pirazol sustituido con un grupo dioxaborolano y una porción de dioxano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-((2,2-Dimetil-1,3-dioxan-5-il)metil)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol generalmente implica reacciones orgánicas de varios pasos. Un enfoque común podría incluir:
Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de hidrazina con un compuesto de 1,3-dicarbonilo.
Introducción del grupo dioxaborolano: Este paso a menudo involucra el uso de ácidos borónicos o ésteres de boronato en condiciones de acoplamiento de Suzuki-Miyaura.
Adición de la porción de dioxano: Esto se puede hacer mediante reacciones de sustitución nucleofílica u otras transformaciones orgánicas adecuadas.
Métodos de producción industrial
La producción industrial de estos compuestos generalmente involucra la optimización de la ruta sintética para maximizar el rendimiento y la pureza al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
1-((2,2-Dimetil-1,3-dioxan-5-il)metil)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir nuevos grupos funcionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica para reemplazar átomos o grupos específicos.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Catalizadores para reacciones de acoplamiento: Catalizadores de paladio para el acoplamiento de Suzuki-Miyaura.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir una cetona o un aldehído, mientras que la reducción podría producir un alcohol.
Aplicaciones Científicas De Investigación
Química
En la síntesis orgánica, este compuesto puede servir como un bloque de construcción para moléculas más complejas. Su porción que contiene boro lo hace útil en reacciones de acoplamiento cruzado.
Biología y medicina
El compuesto puede tener aplicaciones potenciales en química medicinal, particularmente en el diseño de nuevos fármacos. Su estructura única podría interactuar con objetivos biológicos de formas novedosas.
Industria
En la ciencia de los materiales, el compuesto se podría utilizar para desarrollar nuevos materiales con propiedades específicas, como una mejor estabilidad o reactividad.
Mecanismo De Acción
El mecanismo por el cual 1-((2,2-Dimetil-1,3-dioxan-5-il)metil)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol ejerce sus efectos depende de su aplicación específica. En química medicinal, podría interactuar con enzimas o receptores, modulando su actividad. El átomo de boro en el grupo dioxaborolano puede formar enlaces covalentes reversibles con moléculas biológicas, influyendo en su función.
Comparación Con Compuestos Similares
Compuestos similares
1-(4-Bromofenil)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol: Estructura similar pero con un grupo bromofenilo en lugar de la porción de dioxano.
1-(2,2-Dimetil-1,3-dioxan-5-il)-4-(fenil)-1H-pirazol: Estructura similar pero con un grupo fenilo en lugar de la porción de dioxaborolano.
Singularidad
La combinación de los grupos dioxano y dioxaborolano en 1-((2,2-Dimetil-1,3-dioxan-5-il)metil)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol lo hace único. Esta doble funcionalidad puede proporcionar perfiles de reactividad e interacción distintos, lo que lo hace valioso para aplicaciones específicas en síntesis e investigación.
Propiedades
Fórmula molecular |
C16H27BN2O4 |
|---|---|
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
1-[(2,2-dimethyl-1,3-dioxan-5-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C16H27BN2O4/c1-14(2)15(3,4)23-17(22-14)13-7-18-19(9-13)8-12-10-20-16(5,6)21-11-12/h7,9,12H,8,10-11H2,1-6H3 |
Clave InChI |
KRVPXTMTGPYWIC-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3COC(OC3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


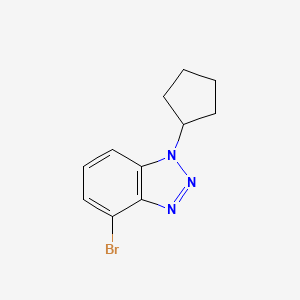
![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B12086877.png)


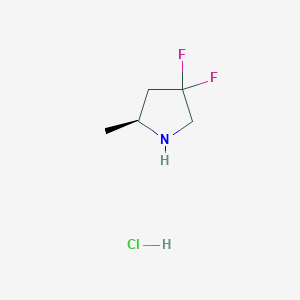
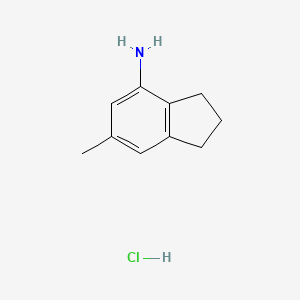
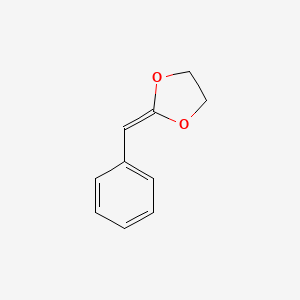
![Sodium;6-[[3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-amino-6-oxohexanoate](/img/structure/B12086903.png)
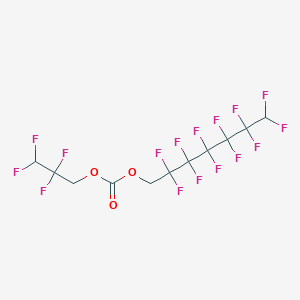
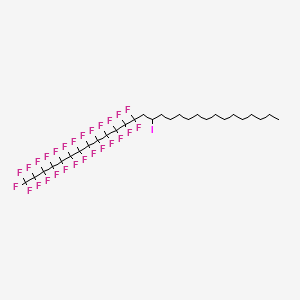
![4-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B12086927.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12086934.png)

![5-Chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one](/img/structure/B12086948.png)
